

Spectroscopic Profile of 4-methoxy-3-nitrobenzenesulfonyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-methoxy-3-nitrobenzenesulfonyl chloride

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This technical guide provides a detailed overview of the spectroscopic data for the compound **4-methoxy-3-nitrobenzenesulfonyl chloride**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes comprehensive, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **4-methoxy-3-nitrobenzenesulfonyl chloride**. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	H-2
~7.8 - 8.0	dd	1H	H-6
~7.2 - 7.4	d	1H	H-5
~4.0	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155 - 158	C-4
~148 - 151	C-3
~135 - 138	C-1
~130 - 133	C-6
~125 - 128	C-2
~115 - 118	C-5
~56 - 58	-OCH ₃

Table 3: Predicted FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1600 - 1580	Strong	Aromatic C=C stretch
~1530 - 1500	Strong	Asymmetric NO ₂ stretch
~1450 - 1400	Medium	Aromatic C=C stretch
~1380 - 1360	Strong	S=O asymmetric stretch (SO ₂ Cl)
~1350 - 1330	Strong	Symmetric NO ₂ stretch
~1180 - 1160	Strong	S=O symmetric stretch (SO ₂ Cl)
~1280 - 1240	Strong	Aryl-O stretch
~600 - 500	Strong	C-S stretch
~580 - 560	Strong	S-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
251/253	[M] ⁺	Molecular ion peak with isotopic pattern for ³⁵ Cl and ³⁷ Cl.
216	[M-Cl] ⁺	Loss of chlorine radical.
186	[M-SO ₂ Cl] ⁺	Loss of sulfonyl chloride group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-methoxy-3-nitrobenzenesulfonyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a spectral width of 0-12 ppm.
 - Set the number of scans to 16 or 32 for good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 0-200 ppm.
 - A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
 - Employ a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: Place a small amount of the solid **4-methoxy-3-nitrobenzenesulfonyl chloride** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FT-IR spectrometer equipped with a universal ATR sampling accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
 - The resolution should be set to 4 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

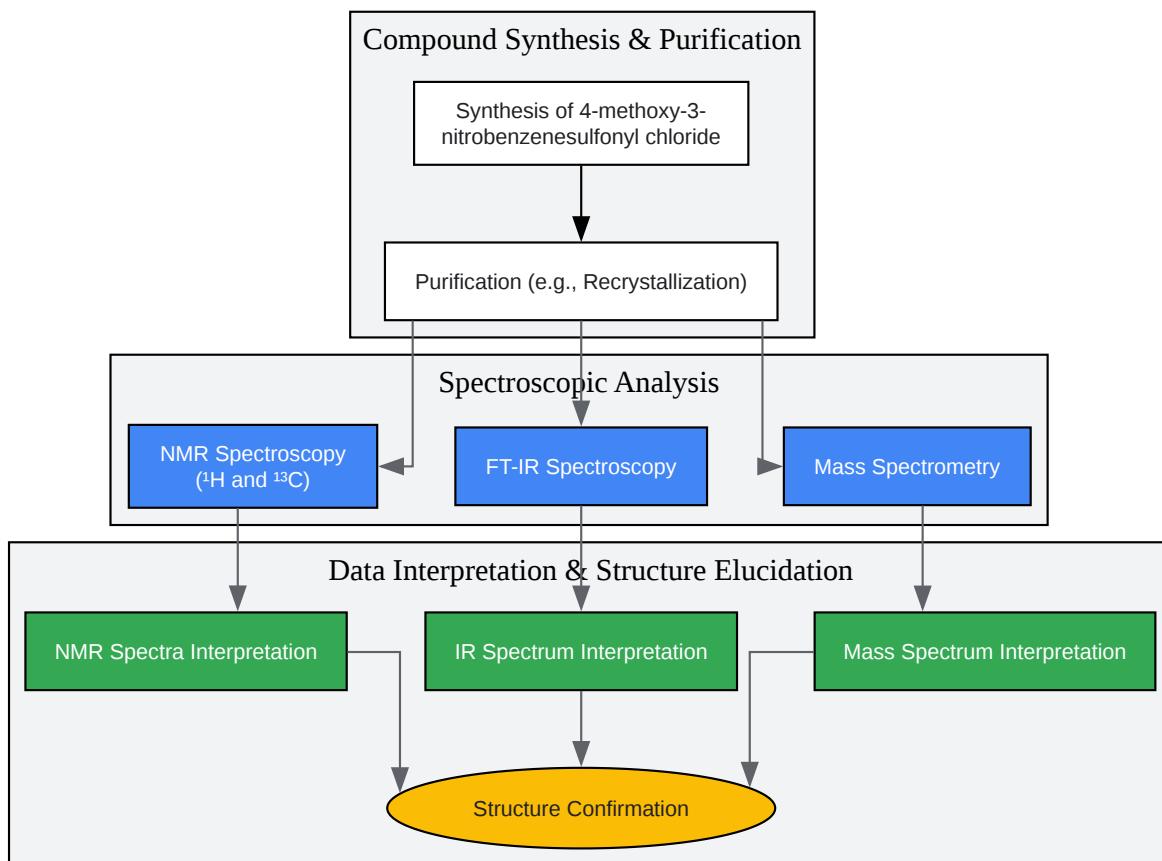
Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) can be used.
- Data Acquisition (EI):
 - Introduce the sample into the ion source (a direct insertion probe for solids or via GC inlet for solutions).

- Use a standard electron energy of 70 eV.
- Scan a mass range of m/z 50-500.
- Data Acquisition (ESI):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the spectrum in positive ion mode.
 - Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and compound.
 - Scan a mass range of m/z 50-500.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-methoxy-3-nitrobenzenesulfonyl chloride**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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